1,8-Octanediphosphonic acid
Description
Overview of Diphosphonic Acid Class and Research Significance
Diphosphonic acids are a class of organophosphorus compounds characterized by the presence of two phosphonic acid (-PO₃H₂) groups linked by a hydrocarbon chain. ontosight.ai These molecules, such as 1,8-Octanediphosphonic acid, exhibit properties that make them a subject of significant scientific interest, including high water solubility and a strong ability to chelate, or form stable complexes with, metal ions. ontosight.airesearchgate.net
The research significance of diphosphonic acids stems largely from their metal-chelating capabilities. This property is leveraged in a multitude of applications across various scientific and industrial fields:
Corrosion Inhibition: They are effective in protecting metal surfaces, such as zinc, from corrosion by forming poorly soluble, protective metal-phosphonate layers. lookchem.comresearchgate.net
Water Treatment: They act as scale inhibitors, preventing the precipitation and buildup of mineral deposits in water systems. ontosight.airesearchgate.net
Materials Science: Diphosphonic acids serve as versatile building blocks for creating advanced materials. They are used in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have potential uses in catalysis and gas storage. ontosight.ai Furthermore, their ability to bind to metal oxide surfaces allows for the functionalization and modification of substrates like indium tin oxide and gallium nitride (GaN). cambridge.orgenanotec.co.kr
Supramolecular Chemistry: The flexible nature of the linker chain and the strong binding of the phosphonate (B1237965) groups allow for the construction of complex supramolecular networks. researchgate.net
The dual phosphonic acid groups provide robust anchoring points, while the connecting alkyl chain, in the case of this compound, offers structural flexibility and influences the compound's solubility and spatial orientation in complex structures.
Historical Context of this compound Studies
The study of this compound is rooted in the broader advancements in organophosphorus chemistry that gained momentum in the late 20th century. Initial research into phosphonic acids was largely propelled by industrial requirements for effective metal chelators and corrosion inhibitors.
While the precise date of its first synthesis is not clearly documented, systematic characterization of this compound appears in public records starting around 2007, with its properties cataloged in databases like PubChem under the compound identifier (CID) 15787937. nih.gov
Key research milestones involving this compound (also abbreviated as ODPA) highlight its utility in specialized applications:
Coordination Chemistry: Research has explored its function as a linker in creating heterometallic assemblies and coordination polymers. A 2014 study detailed the generation of novel organic-inorganic hybrids through the reaction of this compound with polyoxomolybdates in an aqueous solution, forming rod-like nanostructures. kcl.ac.uk
Surface Science: The compound is employed to modify material surfaces. For instance, it has been used to functionalize indium tin oxide to improve electron transfer in quantum dot-based devices and to passivate the surface of Gallium Nitride (GaN). cambridge.org Studies have also confirmed its effectiveness as a corrosion inhibitor for zinc in acidic environments through the formation of a stable phosphonate layer.
Supramolecular Chemistry: A 2024 study investigated the inclusion of this compound within cucurbit lookchem.comuril, a macrocyclic host molecule. northeastern.eduresearchgate.net Using single-crystal X-ray diffraction and NMR data, researchers confirmed the formation of a 1:1 inclusion complex where the alkyl chain of the acid resides within the cavity of the cucurbit lookchem.comuril. northeastern.eduresearchgate.net
These studies underscore the compound's role as a valuable tool for creating functional materials and complex molecular systems.
Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes the key identifiers and physical properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | 8-phosphonooctylphosphonic acid | nih.gov |
| CAS Number | 5943-66-8 | lookchem.comnih.govsigmaaldrich.com |
| Molecular Formula | C₈H₂₀O₆P₂ | nih.govsigmaaldrich.com |
| Molecular Weight | 274.19 g/mol | nih.govsigmaaldrich.com |
| Melting Point | 180-185 °C | lookchem.comsigmaaldrich.comchemsrc.com |
| Form | Solid | sigmaaldrich.com |
Table 2: Selected Research Findings on this compound This table highlights key academic research applications and findings for the compound.
| Research Area | Finding | Reference(s) |
| Corrosion Inhibition | Significantly reduces the corrosion rate of zinc in acidic environments by forming a protective phosphonate layer on the metal's surface. | lookchem.com |
| Materials Science | Used to create novel rod-like, organic-inorganic hybrid nanostructures by reacting with polyoxomolybdates in aqueous solutions. | kcl.ac.uk |
| Surface Modification | Modifies oxide substrates like indium tin oxide to enhance electron transfer for use in quantum dot devices. Also used to functionalize Gallium Nitride (GaN) surfaces. | cambridge.org |
| Supramolecular Chemistry | Forms a stable 1:1 inclusion complex with the macrocycle cucurbit lookchem.comuril, with its alkyl chain encapsulated within the host's cavity. | northeastern.eduresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
8-phosphonooctylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O6P2/c9-15(10,11)7-5-3-1-2-4-6-8-16(12,13)14/h1-8H2,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAVNKVHQXXAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCP(=O)(O)O)CCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578296 | |
| Record name | Octane-1,8-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5943-66-8 | |
| Record name | Octane-1,8-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Octanediphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,8 Octanediphosphonic Acid
Conventional Synthetic Routes for 1,8-Octanediphosphonic Acid
Conventional methods for synthesizing this compound are well-established and commonly employed in laboratory settings. These routes typically involve the phosphorylation of a C8 bifunctional precursor followed by hydrolysis.
A primary and direct method for the synthesis of this compound involves the reaction of 1,8-octanediol (B150283) with phosphorus trichloride (B1173362) (PCl₃). This approach leverages the reactivity of the hydroxyl groups of the diol with the phosphorus electrophile.
The reaction proceeds through a nucleophilic substitution where the hydroxyl groups of 1,8-octanediol attack the phosphorus atom of PCl₃. This initial step results in the displacement of chloride ions and the formation of a bis(dichlorophosphite) intermediate. To ensure the complete phosphorylation of both hydroxyl groups, a stoichiometric excess of phosphorus trichloride is typically used. The reaction is generally conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂), to prevent premature hydrolysis of the highly reactive PCl₃ and the intermediate species.
The reaction is highly exothermic and is therefore performed at reduced temperatures, commonly between 0 and 5°C, to control the reaction rate and minimize the formation of side products. Following the phosphorylation step, the resulting intermediate is not isolated but is subjected to hydrolysis. This is typically achieved by carefully adding the reaction mixture to an aqueous medium. The hydrolysis step converts the dichlorophosphite (B8498940) groups into phosphonic acid moieties, yielding this compound. Acidic conditions, often using hydrochloric acid, are preferred for the hydrolysis, which is typically carried out at elevated temperatures (60–80°C) for several hours to ensure complete conversion.
Table 1: Laboratory-Scale Synthesis Parameters for the Phosphorylation of 1,8-Octanediol
| Parameter | Optimal Range | Impact on Yield |
| PCl₃:Diol Molar Ratio | 2.1:1 to 2.3:1 | Maximizes the formation of the bis-phosphorylated intermediate. |
| Reaction Temperature | 0–5°C | Minimizes the occurrence of side reactions and decomposition. |
| Hydrolysis Duration | 4–6 hours | Ensures the complete conversion of the intermediate to the final product. |
| Hydrolysis pH | 1.5–2.5 (adjusted with HCl) | Prevents potential oxidation and degradation of the product. |
This table presents typical parameters for the laboratory synthesis of this compound via the phosphorylation of 1,8-octanediol.
While this method is effective on a laboratory scale with reported yields between 70% and 85%, scaling up the synthesis presents several challenges. The exothermic nature of the reaction requires efficient heat dissipation to maintain the optimal temperature range, which can be difficult in large reactors. The use of phosphorus trichloride, a highly corrosive and moisture-sensitive reagent, also necessitates specialized handling and equipment.
Reproducibility is contingent upon strict control of reaction parameters. The molar ratio of reactants, reaction temperature, and the rate of addition of PCl₃ are critical factors that influence the yield and purity of the final product. Anhydrous conditions are paramount during the phosphorylation step to prevent the formation of undesired byproducts.
An alternative and widely applied conventional method for the preparation of this compound is the hydrolysis of its corresponding phosphonate (B1237965) esters. nih.gov This two-step process involves first synthesizing a dialkyl or diaryl phosphonate ester, which is then cleaved to the phosphonic acid. nih.govbeilstein-journals.org
The hydrolysis can be performed under either acidic or basic conditions. nih.gov Acidic hydrolysis is most commonly achieved by refluxing the phosphonate ester with a strong aqueous acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govbeilstein-journals.org The mechanism involves protonation of the ester oxygen, followed by nucleophilic attack by water. beilstein-journals.org
Basic hydrolysis is also an option, though it can be slower and may lead to the formation of salts that require an additional acidification step to isolate the free phosphonic acid. nih.gov The choice of ester group (e.g., methyl, ethyl, benzyl, or phenyl) can influence the ease of hydrolysis, with some esters being more labile than others under specific conditions. beilstein-journals.orgorganic-chemistry.org For instance, dibenzyl phosphonates can be cleaved under milder conditions via hydrogenolysis. beilstein-journals.org Purification of the final product is often achieved through recrystallization from aqueous ethanol (B145695) or column chromatography.
Phosphorylation of 1,8-Octanediol via Phosphorus Trichloride
Alternative Phosphorylation Strategies for this compound
In addition to conventional routes, alternative strategies for the synthesis of this compound have been explored, aiming to overcome some of the limitations of the more traditional methods.
The Michaelis-Arbuzov reaction provides a powerful and versatile method for forming carbon-phosphorus bonds and is a key alternative for synthesizing the precursors to this compound. wikipedia.orgchemeurope.com This reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgchemeurope.com
In the context of this compound synthesis, the Michaelis-Arbuzov reaction is typically employed by reacting 1,8-dibromooctane (B1199895) with a trialkyl phosphite, such as triethyl phosphite. The reaction is initiated by the nucleophilic attack of the phosphorus atom of the phosphite on one of the electrophilic carbon atoms of 1,8-dibromooctane, displacing a bromide ion and forming a phosphonium (B103445) salt intermediate. wikipedia.orgchemeurope.com The displaced bromide ion then attacks one of the alkyl groups on the phosphonium salt in an SN2 reaction, leading to the formation of a phosphonate ester and an ethyl bromide byproduct. wikipedia.org This process occurs at both ends of the C8 chain to yield a tetraalkyl 1,8-octanediphosphonate.
This bis(phosphonate ester) is then hydrolyzed, typically using concentrated hydrochloric acid, to yield this compound. A significant advantage of the Michaelis-Arbuzov approach is that it avoids the use of the highly corrosive and reactive phosphorus trichloride. However, this method can have limitations, including potentially lower yields (reported in the range of 50-65%) due to competing elimination reactions.
Industrial-Scale Production Considerations for this compound
The transition from laboratory synthesis to industrial-scale production of this compound involves significant strategic adjustments to ensure efficiency, safety, and cost-effectiveness. Industrial synthesis prioritizes robust and scalable processes, often shifting from batch reactions, common in laboratory settings, to continuous flow systems. This approach allows for superior control over reaction parameters such as temperature and stoichiometry, which is critical when handling highly reactive or hazardous reagents.
Purification Techniques for this compound
Achieving the high degree of purity, often specified as 97% or greater, required for many of this compound's applications necessitates effective purification strategies. sigmaaldrich.com The primary method for purifying the solid product is recrystallization. This technique involves dissolving the crude acid in a suitable solvent system, such as aqueous ethanol, and allowing it to slowly crystallize as the solution cools, leaving impurities behind in the solvent.
For more stringent purity requirements, column chromatography is employed. In this method, the compound is passed through a stationary phase, like silica (B1680970) gel, allowing for the separation of the target molecule from byproducts and unreacted starting materials based on differential adsorption. On an industrial scale, ion-exchange chromatography is a particularly effective technique for removing residual metal catalysts and other ionic impurities, ensuring a final product with purity levels exceeding 99%. The purity of the final product is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. nih.gov
Challenges and Innovations in this compound Synthesis
In response to these challenges, significant innovation is being directed toward developing more sustainable and efficient "green chemistry" approaches. Emerging techniques such as electrochemical phosphorylation and solvent-free mechanochemical synthesis show promise. Electrochemical methods aim to directly phosphorylate a precursor like 1,8-octanediol using phosphorous acid, offering a more environmentally friendly pathway. Similarly, mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, can reduce or eliminate the need for solvents. While these innovative methods are still largely in the experimental phase and face hurdles in achieving high yields, they represent the future direction of organophosphorus chemistry.
Byproduct Management
A critical challenge in the synthesis of this compound is the management of byproducts. Synthetic routes that involve the hydrolysis of phosphorus-containing intermediates, particularly those formed using phosphorus halides, generate significant quantities of acidic waste. The most common byproduct is hydrochloric acid (HCl), which is highly corrosive and requires careful management.
The standard industrial practice for handling HCl is neutralization with a base, typically sodium hydroxide (B78521) (NaOH), which results in the formation of sodium chloride (salt) and water. While effective, this process generates large volumes of saline wastewater that must be treated before discharge. To mitigate the environmental footprint, innovative approaches are being explored, including the development of integrated systems that can capture and recycle the HCl byproduct for use in other chemical processes.
Comparative Analysis of this compound Synthesis Methods
Several synthetic pathways exist for the preparation of this compound, each with distinct advantages and disadvantages. The two most prominent methods are the Michaelis-Arbuzov reaction starting from a dihalide and a phosphorylation route beginning with a diol.
| Feature | Method A: Michaelis-Arbuzov Reaction | Method B: Phosphorylation of Diol |
| Starting Material | 1,8-Dibromooctane | 1,8-Octanediol |
| Primary Reagent | Trialkyl phosphite (e.g., Triethyl phosphite) | Phosphorus trichloride (PCl₃) or Phosphorous acid (H₃PO₃) |
| Key Steps | 1. Reaction of dihalide with phosphite to form a bis(phosphonate ester). 2. Acid-catalyzed hydrolysis of the ester. | 1. Reaction of diol with phosphorus reagent. 2. Hydrolysis of the intermediate. |
| Advantages | Avoids the use of highly corrosive PCl₃. Generally offers higher tolerance to other functional groups. | Often utilizes less expensive starting materials and reagents. |
| Limitations | Typically results in lower to moderate yields (50-65%) due to competing elimination reactions. Higher cost associated with the stoichiometric use of the alkyl halide precursor. | Involves handling highly corrosive and hazardous PCl₃. Can generate significant amounts of HCl byproduct. |
| Byproducts | Alkyl halides, acid from hydrolysis. | Hydrochloric acid (HCl). |
Mechanistic Insights into 1,8 Octanediphosphonic Acid Reactivity
Chelation Mechanisms of 1,8-Octanediphosphonic Acid with Metal Ions
This compound (ODPA) is a versatile organic compound that demonstrates a strong ability to interact with and bind to metal ions. This process, known as chelation, is central to many of its applications. The molecule's structure, featuring two phosphonic acid groups at either end of an eight-carbon chain, allows it to act as a bidentate or polydentate ligand, effectively "grasping" metal ions. wikipedia.org
Formation of Stable Metal Complexes
The primary mechanism of action for this compound involves the chelation of metal ions through its phosphonic acid groups. These groups can form robust and stable complexes with a variety of metal ions, particularly transition metals. scbt.com Research has shown the formation of stable complexes with metal ions such as iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺). The stability of these complexes is attributed to the formation of five-membered rings involving the copper ion and the nitrogen and carbon atoms of the ligand. wikipedia.org
The formation of these metal-phosphonate layers is a key factor in applications like corrosion inhibition, where it creates a protective barrier on metal surfaces. For instance, it can form insoluble layers on zinc surfaces, preventing oxidative degradation. The stability of these complexes can be quantified by stability constants. For example, the stability constant (log K) for the complex with Fe(III) is 5.4, which is higher than that of shorter-chain diphosphonic acids.
The table below summarizes the interaction of this compound with various metal ions and the resulting complex stability.
| Metal Ion | Stability Constant (log K) | Application |
| Fe(III) | 5.4 | Corrosion Inhibition, Catalysis |
| Zn(II) | Not specified | Corrosion Inhibition |
| Cu(II) | Not specified | Catalysis |
| Pd(II) | Not specified | Catalysis (nanoparticle stabilization) |
| Pt(II) | Not specified | Catalysis |
| Ce(IV) | Not specified | Membrane stabilization |
Alteration of Metal Ion Properties
The chelation of metal ions by this compound significantly alters their chemical and physical properties. By forming stable complexes, the reactivity of the metal ion is modified, which can be harnessed for various purposes.
One of the key alterations is the change in the redox potential of the metal ion. This is particularly relevant in catalysis, where the chelated metal ion can participate in electron transfer reactions under milder conditions than the free ion. For example, palladium and platinum complexes with ODPA have shown improved catalytic properties in reactions like hydrogenation and cross-coupling.
Furthermore, the formation of ODPA-metal complexes can change the solubility of the metal ion in different solvents. This property is crucial for applications in materials science, such as the modification of oxide substrates like indium tin oxide (ITO) to enhance electron transfer in quantum dot-based devices. acs.orgacs.org The flexible eight-carbon chain of ODPA provides a balance of hydrophobicity and solubility, allowing for its integration into coordination polymers and for the functionalization of surfaces.
Substitution Reactions of Phosphonic Acid Groups in this compound
The phosphonic acid groups in this compound are not only involved in chelation but can also undergo substitution reactions. These reactions allow for the modification of the ODPA molecule, leading to the formation of new derivatives with tailored properties.
Alkylation Reactions
Alkylation reactions involve the replacement of a hydrogen atom of the phosphonic acid group with an alkyl group. nih.gov This can be achieved by reacting this compound with alkyl halides, such as methyl iodide. The resulting alkyl-phosphonate derivatives can exhibit altered solubility and surface-active properties. The general mechanism for the hydrolysis of dialkyl phosphonates involves protonation of the phosphonate (B1237965), which can then proceed via an SN1 or SN2 mechanism depending on the stability of the carbocation formed. nih.govbeilstein-journals.org
Acylation Reactions
Acylation reactions of this compound involve the reaction with acyl chlorides, such as acetyl chloride. This leads to the formation of acyl-phosphonate derivatives. These derivatives often exhibit enhanced solubility, which can be advantageous in various applications.
Surface Interaction Mechanisms of this compound
This compound is known to strongly interact with and bind to various surfaces, particularly metal oxides. cambridge.org This property is fundamental to its use in surface modification, corrosion inhibition, and as a linker molecule in nanomaterials.
The primary mechanism for this surface interaction is the formation of strong bonds between the phosphonic acid groups and the metal atoms or oxide layers on the surface. cambridge.org The phosphonic acid head group, with its two hydroxyl groups and a double-bonded oxygen, offers multiple potential binding points, allowing for various binding conformations such as monodentate, bidentate, and tridentate. cambridge.org
On surfaces like gallium nitride (GaN), ODPA can bind via phosphonate-metal interactions, which alters the electronic properties of the surface. This can enhance the surface stability in aqueous environments and reduce electron leakage at semiconductor interfaces. Studies have shown that long-chained phosphonic acids like ODPA can lead to a statistically significant increase in surface roughness on GaN, sometimes resulting in agglomeration due to complex binding mechanisms. cambridge.org
Furthermore, ODPA has been used as a surface linker to tether CdSe quantum dots to indium-tin oxide (ITO) electrodes. acs.orgacs.org The terminal phosphonic acid groups are believed to displace the original ligands on the quantum dots, creating a stable link to the ITO surface. acs.org
The table below details the surface interaction of this compound with different substrates and the observed effects.
| Substrate | Interaction Mechanism | Observed Effect |
| Zinc | Formation of insoluble metal-phosphonate layer | Corrosion inhibition |
| Indium Tin Oxide (ITO) | Binding via phosphonate groups | Enhanced electron transfer, surface modification |
| Gallium Nitride (GaN) | Phosphonate-metal interactions | Altered electronic properties, increased surface roughness |
| Cadmium Selenide (CdSe) Quantum Dots | Ligand displacement and binding to surface | Tethering of quantum dots to surfaces |
Phosphonate-Metal Interactions
The reactivity of this compound is largely defined by the strong chelating ability of its two phosphonic acid groups. These groups readily interact with metal ions to form stable complexes, a property that is central to its use in various applications. The phosphonate groups can bind to metal ions, altering their chemical and physical properties. This interaction is fundamental to its role as a corrosion inhibitor, where it forms insoluble metal-phosphonate layers on surfaces like zinc, preventing oxidative degradation.
The interaction between the phosphonate groups of this compound and metal ions is a result of the phosphonic acid's ability to act as a ligand. The oxygen atoms within the phosphonic acid groups have lone pairs of electrons that can be donated to form coordinate bonds with metal ions. This chelation process is particularly effective with transition metals.
Research has demonstrated the formation of stable complexes with a variety of metal ions. The table below summarizes some of the metals known to interact with this compound.
| Metal Ion | Interaction/Application | Reference |
|---|---|---|
| Zinc (Zn²⁺) | Forms insoluble metal-phosphonate layers for corrosion inhibition. | |
| Iron (Fe³⁺) | Forms stable complexes. | |
| Copper (Cu²⁺) | Forms stable complexes. A molecular macrocycle with copper has been synthesized. | rsc.org |
| Cerium (Ce³⁺/Ce⁴⁺) | Interaction energy with ceric ions is significant, with the potential to mitigate cerium migration in certain applications. The ion-pair interaction between phosphonate and cerium is stronger than dipole-ion interactions of other ligands. | osti.gov |
| Gallium (Ga³⁺) | Binds to Gallium Nitride (GaN) surfaces, altering electronic properties and enhancing surface stability. | cambridge.org |
| Indium Tin Oxide (ITO) | Used to modify oxide substrates to enhance electron transfer in quantum dot-based devices. | acs.org |
The formation of these metal-phosphonate complexes is a key aspect of the compound's utility in materials science. For instance, it can be used to modify surfaces and create protective coatings that improve corrosion resistance in metals. Furthermore, its ability to act as a linker is utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net
Binding Conformations (Monodentate, Bidentate, Tridentate)
The phosphonic acid group possesses three potential binding points: the two hydroxyl (-OH) groups and the double-bonded oxygen atom. cambridge.org This allows for various binding conformations when interacting with a metal center or a surface, primarily categorized as monodentate, bidentate, and tridentate. cambridge.orglibretexts.org
Monodentate: In this conformation, the phosphonic acid group binds to a metal center through only one of its oxygen atoms. libretexts.org This type of "one-toothed" binding is a fundamental mode of interaction for many ligands.
Bidentate: This "two-toothed" binding mode involves two of the phosphonic acid's oxygen atoms coordinating to a single metal center. libretexts.org Studies on the attachment of phosphonic acid derivatives to gallium nitride (GaN) surfaces have indicated that binding to the oxide surface occurs predominantly through a bidentate mode. cambridge.org It is also assumed that this compound binds strongly to indium tin oxide (ITO) surfaces in a bidentate fashion. acs.org
Tridentate: In a tridentate conformation, all three oxygen atoms of the phosphonic acid group would be involved in binding to a metal center. cambridge.org
The specific binding conformation adopted by this compound can be influenced by several factors, including the nature of the metal ion, the reaction conditions such as solvent and temperature, and the substrate to which it is binding. cambridge.org The flexibility of the eight-carbon chain in this compound also plays a role, allowing the phosphonate groups at each end to bind in complex ways, which can sometimes lead to agglomeration on surfaces. cambridge.org
The table below provides a summary of the binding modes of phosphonic acids.
| Binding Mode | Description | Example Context | Reference |
|---|---|---|---|
| Monodentate | Binding through one donor atom. | General ligand binding. | libretexts.org |
| Bidentate | Binding through two donor sites. | Predominant mode on Gallium Nitride (GaN) oxide surfaces and assumed for Indium Tin Oxide (ITO). | cambridge.orgacs.org |
| Tridentate | Binding through three donor sites. | A possible binding conformation for phosphonic acids. | cambridge.org |
Coordination Chemistry of 1,8 Octanediphosphonic Acid
Role of 1,8-Octanediphosphonic Acid as a Ligand in Metal Complexation
This compound's flexible eight-carbon chain, combined with its two phosphonic acid ends, allows it to act as a robust chelating agent for a variety of metal ions. scbt.com This structural arrangement facilitates the formation of stable, often polymeric, coordination complexes. researchgate.net
Affinity for Divalent and Trivalent Metal Ions
This compound demonstrates a strong capacity for chelating both divalent and trivalent metal ions. This affinity is attributed to the two phosphonic acid groups that can effectively bind to metal centers. Its coordination capabilities have been noted with various metal ions, including Fe³⁺, Zn²⁺, and Cu²⁺. The flexible octane (B31449) backbone allows the phosphonate (B1237965) groups to orient themselves to form stable chelate rings with the metal ions. This property is significant in the formation of coordination polymers and heterometallic frameworks. acs.org
Chelation Efficiency Studies (e.g., Iron(III) Ions)
Studies have highlighted the superior binding affinity of this compound for iron(III) ions when compared to other phosphonic acids. The stability constant for the complex formed between ODPA and Fe(III) has been reported to be significantly higher than those of other tested phosphonic acids, indicating a strong and stable interaction. This high chelation efficiency is critical in applications where the sequestration of iron is necessary. The process of chelation involves the phosphonic acid groups binding to the iron, which can help to stabilize the metal ion and prevent it from participating in further reactions. aocs.org
Table 1: Chelation Efficiency of this compound with Iron(III)
| Compound | Stability Constant (log K) |
| This compound | 5.4 |
| Other Phosphonic Acids | 3.0 - 4.5 |
Application in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Organodiphosphonic acids, such as this compound, are valuable as linkers in the synthesis of MOFs due to their ability to form robust and ordered structures. researchgate.netresearchgate.net
Design of Ordered, Extended Structures
The ditopic nature of this compound, with its two connecting phosphonate groups, allows for the predictable formation of ordered and extended structures in MOFs. researchgate.netresearchgate.net The flexible eight-carbon chain provides a balance that enables the creation of versatile frameworks. This structural predictability is advantageous in designing MOFs with specific properties for applications like selective cation separations. researchgate.net The strength of the metal-oxygen-phosphorus bond contributes to the high chemical and thermal stability of these phosphonate-based MOFs. researchgate.net
pH-Dependent Coordination with Metal Ions
The coordination of this compound with metal ions is influenced by the pH of the system. researchgate.net The charge of the phosphonic acid groups can range from 0 to -4 depending on the degree of deprotonation, which is controlled by the pH. researchgate.net This pH-dependent charge, in turn, affects how the ligand coordinates with metal ions of different oxidation states. researchgate.net Generally, higher pH values lead to a greater degree of deprotonation of the ligand, which can result in higher connectivity with the metal centers and the formation of higher-dimensional MOF structures. dovepress.comcore.ac.uk This principle allows for the tuning of the final MOF architecture by controlling the acidity of the reaction medium. dovepress.com
Inclusion Complex Formation with Macrocyclic Hosts
The flexible octyl chain and terminal phosphonic acid groups of this compound make it an ideal guest molecule for encapsulation within macrocyclic hosts. This section explores its inclusion within the cucurbit[n]uril family of macrocycles.
Inclusion in Cucurbit[n]urils (e.g., Cucurbitkcl.ac.ukuril)
Research has demonstrated that this compound (OA) readily forms inclusion complexes with cucurbit[n]urils, particularly cucurbit kcl.ac.ukuril (Q kcl.ac.uk). northeastern.eduresearchgate.net The interaction between OA and Q kcl.ac.uk in an aqueous solution leads to the formation of a stable 1:1 inclusion compound. northeastern.eduresearchgate.net
The formation of a host-guest complex between this compound and cucurbit kcl.ac.ukuril is a thermodynamically favorable process. univ-soukahras.dz The primary driving forces for this complexation are a combination of hydrophobic interactions and ion-dipole interactions. wikipedia.orgresearchgate.net The hydrophobic alkyl chain of the guest molecule is encapsulated within the hydrophobic inner cavity of the cucurbituril (B1219460) host. researchgate.netresearchgate.net
In the solid state and in solution, the complex adopts a specific orientation where the eight-carbon alkyl chain of the this compound is situated within the cavity of the Q kcl.ac.uk host. northeastern.eduresearchgate.net The two polar phosphonic acid groups remain outside the cavity, positioned near the carbonyl-fringed portals of the Q kcl.ac.uk molecule. northeastern.eduresearchgate.net This arrangement is supported by changes in NMR chemical shifts and validated by single-crystal X-ray diffraction. northeastern.edu While the 1:1 complex is dominant, solution studies suggest that other complex formations may also be possible. researchgate.net The unique structure of cucurbiturils, featuring a hydrophobic cavity and electrically negative portals, allows them to bind a variety of guest molecules with high affinity. researchgate.netresearchgate.net
The ability of a cucurbit[n]uril to encapsulate a guest molecule is highly dependent on the relative sizes of the host's cavity and the guest. researchgate.net Cucurbit[n]urils are a family of macrocycles composed of 'n' glycoluril (B30988) units, and the size of their internal cavity increases with 'n'. wikipedia.org The cavity is characterized as a hydrophobic and low-polarity environment, while the portals are polar due to the presence of carbonyl groups. researchgate.netwikipedia.orgresearchgate.net
The cavity of cucurbit kcl.ac.ukuril, with a volume of 242 ų, provides an ideal environment for the inclusion of the C8 alkyl chain of this compound. researchgate.net The polarity within the CB kcl.ac.uk cavity is comparable to that of alcohols like n-octanol, yet it has an extremely low polarizability. researchgate.net This low-polarity, confined space drives the encapsulation of the nonpolar hydrocarbon chain of the guest, expelling high-energy water molecules from the cavity in what is known as the hydrophobic effect. researchgate.netresearchgate.net
Table 1: Properties of Various Cucurbit[n]uril (CB[n] or Q[n]) Cavities
| Cucurbit[n]uril | Inner Diameter (Å) | Cavity Volume (ų) | Encapsulated Water Molecules |
| Cucurbit nih.govuril | - | 82 | 2 |
| Cucurbit scbt.comuril | ~3.9 | 164 | 4 |
| Cucurbit kcl.ac.ukuril | - | 279 | 8 |
| Cucurbit univ-soukahras.dzuril | 8.8 | 479 | 12 |
Data sourced from multiple research findings. wikipedia.orgresearchgate.net
The reaction between this compound and cucurbit kcl.ac.ukuril in water results in the formation of a white, crystalline 1:1 inclusion compound. northeastern.eduresearchgate.net The detailed molecular and supramolecular structure of this crystalline material has been elucidated through synchrotron single-crystal X-ray diffraction. northeastern.eduresearchgate.netresearchgate.net These analyses confirm the 1:1 stoichiometry and the specific orientation of the guest molecule within the host's cavity. northeastern.edu The formation of such ordered, extended crystalline structures is facilitated by the ditopic nature of the organodiphosphonic acid, which allows it to act as a versatile linker. researchgate.net
Formation of Organic-Inorganic Hybrid Materials
This compound serves as a valuable building block in the synthesis of hybrid materials, where organic and inorganic components are combined to create materials with novel properties.
Interaction with Polyoxometalates (e.g., Polyoxomolybdate)
Novel organic-inorganic hybrid materials can be generated through the reaction of this compound (ODP) with polyoxometalates (POMs), such as ammonium (B1175870) polyoxomolybdate ((NH₄)₆Mo₇O₂₄), in an aqueous solution. kcl.ac.uknih.gov This process yields rod-like hybrid structures containing variable numbers of covalently bonded ODP and polyoxomolybdate units. kcl.ac.uknih.gov
The formation and length of these nanohybrids can be controlled by adjusting the relative concentrations of the reactants. nih.gov Studies using ³¹P DOSY NMR spectroscopy have shown that the length of the hybrid chains increases as the concentration of polyoxomolybdate increases, up to a certain point. kcl.ac.uknih.gov A maximum average length corresponding to a chain of 8 ODP units linked by 7 POM clusters was observed at a specific reactant ratio. kcl.ac.uknih.gov When the polyoxomolybdate is in excess of this ratio, the formation of shorter-chain hybrids, which are terminated by Mo₇ clusters, is favored. kcl.ac.uknih.gov The chemical structures of these ODP/POM hybrids have been characterized using ¹H, ³¹P, and ⁹⁵Mo NMR spectroscopy. nih.gov
Table 2: Composition of this compound (ODP) / Polyoxomolybdate (POM) Hybrids
| ODP Concentration | POM Concentration | Resulting Hybrid Structure |
| Fixed | Increasing | Length of rod-like hybrids increases |
| 20 mM | 14 mM | Maximum average length of 8 ODP / 7 POM units per chain |
| Fixed | Excess (>14 mM for 20 mM ODP) | Formation of shorter-chain hybrids terminated by Mo₇ clusters |
Data derived from studies on ODP/POM hybrid formation. kcl.ac.uknih.gov
Formation of Rod-like Hybrids
Research has demonstrated that this compound (ODP) can react with certain metal complexes in aqueous solution to generate well-defined, rod-like hybrid structures. acs.orgresearchgate.net A notable example is the reaction of ODP with ammonium heptamolybdate, which results in the self-assembly of organic-inorganic hybrids where ODP molecules act as covalent linkers between polyoxomolybdate (POM) units. acs.orgresearchgate.netresearchgate.net
The formation of these rod-like structures is a result of the coordination of the phosphonate groups of ODP to the molybdenum centers of the POM clusters. The flexible octyl chain of the ODP molecule provides the necessary spacing and orientation to favor a one-dimensional growth, leading to the elongated, rod-like morphology. acs.orgcore.ac.uk The chemical structure and composition of these ODP/POM hybrids have been extensively characterized using various analytical techniques, including ¹H, ³¹P, and ⁹⁵Mo Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.netresearchgate.net
The resulting nanohybrids are essentially coordination oligomers with a repeating structure of ODP and POM units. acs.org This assembly process highlights the utility of bifunctional phosphonic acids in directing the formation of high-aspect-ratio nanomaterials. acs.orgresearchgate.net
Tunable Hybrid Lengths and Composition
A key feature of the ODP/POM hybrid system is the ability to control the length and composition of the resulting rod-like structures. acs.orgresearchgate.net The dimensions of these nanosized hybrids can be systematically tuned by adjusting the relative concentrations of the organic (ODP) and inorganic (POM) components in the reaction mixture. acs.orgresearchgate.netresearchgate.net
Specifically, at a fixed concentration of this compound, a progressive increase in the concentration of ammonium heptamolybdate leads to an increase in the length of the hybrid chains. acs.orgresearchgate.netdntb.gov.ua This growth continues until a maximum length is achieved. Further addition of the polyoxomolybdate component beyond this optimal ratio results in the formation of shorter chains. acs.orgresearchgate.netdntb.gov.ua This is attributed to the excess POM clusters acting as capping agents at one or both ends of the growing chains. researchgate.netresearchgate.net
The size, shape, and composition of these tunable hybrids have been determined through a combination of advanced analytical methods. Heteronuclear ³¹P Diffusion-Ordered NMR Spectroscopy (DOSY) has been a particularly powerful tool for measuring the diffusion coefficients of the hybrids in solution, which can then be correlated to their size. acs.orgresearchgate.net These experimental findings have been further supported by molecular mechanics (MM) calculations, which model the structures and predict the dimensions of the ODP/POM oligomers. acs.orgresearchgate.net
The precise control over the length of these rod-like hybrids opens up possibilities for their application in various fields of materials science where nanoscale objects with defined dimensions are required. psu.edu
Table 1: Effect of Polyoxomolybdate (POM) Concentration on ODP/POM Hybrid Length
This table summarizes the relationship between the concentration of ammonium heptamolybdate and the average chain length of the resulting ODP/POM hybrids, as determined by ³¹P DOSY NMR spectroscopy and molecular mechanics calculations. The concentration of this compound (ODP) is held constant at 20 mM. researchgate.netdntb.gov.ua
| ODP Concentration (mM) | POM Concentration (mM) | Average Hybrid Composition |
| 20 | Variable | Increases with POM concentration |
| 20 | 14 | 8 ODP / 7 POM units (Maximum Length) |
| 20 | >14 | Shorter chains terminated by Mo₇ clusters |
Advanced Material Applications of 1,8 Octanediphosphonic Acid
Surface Modification and Coating Technologies
1,8-Octanediphosphonic acid (ODPA) is a bifunctional molecule that has garnered significant interest in materials science for its capacity to modify surfaces and enhance the properties of various materials. Its structure, featuring a flexible eight-carbon chain terminated by two phosphonic acid groups, allows it to act as a robust linker and surface modifier. These phosphonic acid moieties can form strong bonds with metal oxide surfaces, making ODPA a versatile component in the development of advanced coatings and surface treatments. The dual functional groups enable strong chelation of metal ions, which is a key mechanism in its application for corrosion inhibition and surface functionalization.
The formation of a protective layer by this compound is a key strategy in mitigating the corrosion of metals, including aluminum alloys. The phosphonic acid groups at each end of the ODPA molecule can bond with the native oxide layer of the metal, creating a dense, self-assembled monolayer (SAM) on the surface. This organic layer acts as a physical barrier, isolating the metal from corrosive agents in the environment.
Research has shown that coatings incorporating ODPA can significantly enhance the corrosion resistance of aluminum alloys. The mechanism involves the strong interaction between the phosphonate (B1237965) headgroups and the aluminum oxide/hydroxide (B78521) surface, leading to the formation of a stable, ordered, and water-repellent film. This film inhibits both anodic and cathodic reactions that drive the corrosion process. Studies published in materials science journals have confirmed a notable reduction in corrosion rates for aluminum alloys treated with ODPA-based coatings when compared to uncoated samples. While specific quantitative data from open literature is sparse, the qualitative improvements are well-documented.
| Substrate | Treatment | Observed Effect on Corrosion | Mechanism |
|---|---|---|---|
| Aluminum Alloys | ODPA-based coating | Significant reduction in corrosion rate. | Formation of a dense, protective self-assembled monolayer. |
| Zinc | ODPA coating | Reduced corrosion rates by forming a protective phosphonate layer. | Chelation and formation of an insoluble metal-phosphonate surface layer. |
The bifunctional nature of this compound makes it an excellent adhesion promoter at the interface between a metal substrate and an organic coating. One phosphonic acid group can form a strong covalent bond with the metal oxide surface, while the eight-carbon alkyl chain and the second phosphonic acid group can entangle with or react into the polymer matrix of the overlying coating. This molecular bridge enhances the interfacial adhesion, which is critical for the long-term durability and performance of a coating system.
Studies have consistently demonstrated that the incorporation of ODPA into coating formulations leads to enhanced adhesion and durability. This improvement is attributed to the formation of a more robust and stable interface that is less susceptible to delamination caused by environmental factors such as moisture, temperature fluctuations, and mechanical stress. The strong, covalent nature of the phosphonate-metal bond provides a more durable anchor for the coating compared to weaker, secondary interactions like van der Waals forces.
| Property | Effect of ODPA Incorporation | Underlying Reason |
|---|---|---|
| Adhesion | Enhanced | Acts as a molecular bridge, forming strong covalent bonds between the substrate and the coating matrix. |
| Durability | Improved | Creates a more stable and robust interface, resistant to environmental degradation and delamination. |
The surface functionalization of semiconductors like Gallium Nitride (GaN) is crucial for tailoring their properties for various electronic and optoelectronic applications. researchgate.netcambridge.org this compound has been successfully used to modify GaN surfaces. cambridge.orgacs.org The phosphonic acid groups readily bind to the native oxide layer (e.g., Ga₂O₃) or directly to the metal atoms on the GaN surface. researchgate.net This process allows for precise control over the surface chemistry and, consequently, the electronic and physical properties of the semiconductor. Research has shown that long-chained phosphonic acids, such as ODPA, can notably increase the surface roughness of GaN, which can be advantageous for certain applications like enhancing light extraction in LEDs. researchgate.netcambridge.org
The attachment of ODPA molecules to a GaN surface introduces a layer of dipoles at the interface, which can significantly alter the electronic properties of the semiconductor. This modification can change the surface potential and work function of the GaN. acs.org For instance, the formation of a self-assembled monolayer of ODPA can passivate surface states that would otherwise act as charge traps. This passivation is critical in electronic devices where surface states can degrade performance. In applications like dye-sensitized solar cells, the use of phosphonic acids on semiconductor surfaces can limit charge recombination at the surface and promote better work function matching between the semiconductor and other materials in the device. researchgate.net
Gallium Nitride is valued for its chemical stability; however, for applications in biosensors or photoelectrocatalysis that operate in aqueous environments, enhancing this stability is paramount. diva-portal.orgnasa.gov Surface functionalization with molecules like this compound has been shown to improve the stability of GaN in solution. cambridge.org The dense, hydrophobic monolayer formed by ODPA can protect the GaN surface from degradation and reduce the leaching of gallium ions into the surrounding aqueous medium. researchgate.netcambridge.org This enhanced stability is crucial for the long-term operational reliability of GaN-based devices in liquid environments. cambridge.org
Functionalization of Semiconductor Surfaces (e.g., Gallium Nitride)
Impact on Surface Roughness and Agglomeration
The application of long-chain phosphonic acids, such as this compound, has a demonstrable effect on the topography of semiconductor surfaces. Research on the surface functionalization of gallium nitride (GaN) shows that while short-chained phosphonic acids produce little distinguishable change, longer chains lead to a notable increase in surface roughness. cambridge.org
Specifically, ODPA has been observed to cause a statistically significant roughening of GaN surfaces. This effect is accompanied by a tendency for the molecules to agglomerate. The formation of these agglomerates is attributed to the complex binding mechanisms stemming from ODPA's dual phosphonic acid terminating groups, which can lead to intermolecular interactions and multilayer formation on the substrate. cambridge.org
Table 1: Effect of Phosphonic Acid Chain Length on GaN Surface Properties
| Phosphonic Acid Type | Observed Impact on Surface Roughness | Tendency for Agglomeration | Reference |
|---|---|---|---|
| Short-Chained | Difficult to distinguish from surface contamination | Low | cambridge.org |
| Long-Chained (general) | Increased roughness | Varies | cambridge.org |
| This compound (ODPA) | Statistically significant roughening | High, due to complex binding | cambridge.org |
Binding Modes on Semiconductor Surfaces
The versatility of this compound in surface modification is largely due to the multiple binding conformations its phosphonic acid head-groups can adopt. A phosphonic acid group possesses two hydroxyl (-OH) groups and one double-bonded oxygen (=O), providing three potential points of attachment to a surface. cambridge.org This allows for several binding modes, including monodentate (one point of attachment), bidentate (two points), and tridentate (three points). cambridge.org
ODPA can bind directly to low-valence metal atoms on a semiconductor surface or, significantly, to a pre-existing native oxide layer, such as gallium oxide (Ga₂O₃) on GaN or indium tin oxide (ITO). cambridge.orgacs.org This ability to bind with surface oxygen atoms means that the complete removal of the native oxide layer is not a prerequisite for functionalization, simplifying the modification process. cambridge.org As a bifunctional linker, ODPA can robustly tether other materials, like quantum dots, to oxide-coated electrodes, forming a stable connection between the inorganic substrate and the nanomaterial. acs.org
Table 2: Proposed Binding Modes of Phosphonic Acids on GaN Surfaces
| Binding Mode | Description | Surface Requirement | Reference |
|---|---|---|---|
| Monodentate | Attachment via one of the three available oxygen atoms in the phosphonic group. | Surface metal atoms or surface oxides. | cambridge.org |
| Bidentate | Attachment via two of the three available oxygen atoms. | Surface metal atoms or surface oxides. | cambridge.org |
| Tridentate | Attachment via all three available oxygen atoms. | Surface metal atoms or surface oxides. | cambridge.org |
Nanomaterials and Nanoparticle Stabilization
The dual phosphonic acid groups of ODPA make it an effective agent for the synthesis and stabilization of various nanomaterials. Its ability to chelate metals and anchor to surfaces is crucial for controlling nanoparticle characteristics.
Role as Stabilizer for Nanoparticles (e.g., Metal Phosphides, Palladium Nanoparticles)
This compound serves as an effective stabilizer in the synthesis of nanoparticles, particularly for metal phosphides and palladium (Pd) nanoparticles. In these applications, the phosphonic acid groups interact strongly with the metal atoms on the nanoparticle surface. This interaction prevents the nanoparticles from aggregating, a common issue that can compromise their unique size-dependent properties and catalytic activity. nih.govnih.gov The eight-carbon backbone of ODPA provides a necessary steric barrier, maintaining dispersion and stability of the nanoparticles in solution. For instance, ODPA-stabilized palladium nanoparticles have been noted for their role in improving the yields of cross-coupling reactions.
Control of Nanoparticle Size and Distribution
A significant challenge in nanomaterial synthesis is achieving control over particle size and obtaining a narrow size distribution, as these factors heavily influence the material's electronic and optical properties. arxiv.orgdovepress.com Research indicates that this compound can be instrumental in controlling the size and distribution of nanoparticles during their formation. By modulating synthesis parameters, such as the concentration of the ODPA stabilizer, it is possible to influence the nucleation and growth stages of nanoparticle formation, leading to more uniform and predictable particle dimensions. beilstein-journals.org This control is vital for applications in fields like electronics and catalysis where consistent performance is required.
Influence on Photoluminescence Quantum Yield in Quantum Dots
In the realm of quantum dots (QDs), surface ligands play a critical role in passivating surface defects and influencing optical properties like the photoluminescence quantum yield (PLQY), which is a measure of the efficiency of light emission. edinst.com While bifunctional ligands are often used to crosslink and stabilize QDs, the choice of the functional group is critical.
In a study involving CdSe/ZnS core-shell quantum dots, this compound was tested as a bidentate ligand. nih.gov The results showed that, compared to a similar length ligand with amine functional groups (1,8-diaminooctane), ODPA led to a reduced photoluminescence quantum yield. nih.gov This suggests that while the phosphonic acid groups can effectively bind to the QD surface, their specific electronic interactions may introduce non-radiative recombination pathways that diminish the emission efficiency in this particular system.
Table 3: Comparative Effect of Bidentate Ligands on QD Photoluminescence
| Ligand | Functional Groups | Impact on PL Quantum Yield (Compared to 1,8-diaminooctane) | Reference |
|---|---|---|---|
| 1,8-Diaminooctane | Amine (-NH₂) | Baseline (Best results in study) | nih.gov |
| This compound | Phosphonic Acid (-PO(OH)₂) | Reduced | nih.gov |
| 1,8-Octanedioic acid | Carboxylic Acid (-COOH) | Reduced | nih.gov |
| 1,8-Octanedithiol | Thiol (-SH) | Reduced | nih.gov |
Catalysis and Catalytic Efficiency Enhancement
This compound plays a notable role in catalysis, primarily by acting as a ligand that forms stable complexes with transition metals. The efficiency of a catalyst is its ability to increase the rate of a chemical reaction. libretexts.org By stabilizing catalytically active metal nanoparticles, ODPA helps maintain the high surface-area-to-volume ratio that is crucial for catalytic performance. nih.gov
Research has demonstrated that palladium (Pd) nanoparticles stabilized with ODPA show improved efficiency in cross-coupling reactions, leading to a 30% increase in reaction yields compared to conventional catalysts. The phosphonate groups bind to the palladium surface, preventing deactivation through aggregation and allowing the catalytic cycle to proceed more efficiently. The use of such well-defined, stabilized catalytic systems aligns with the principles of green chemistry by facilitating reactions under milder conditions and potentially reducing catalyst loading and waste.
Ligand in Transition Metal Catalysis (e.g., Hydrogenation, Cross-Coupling Reactions)
This compound (ODPA) serves as a versatile ligand in transition metal catalysis, forming stable complexes with various metals to enhance their catalytic performance. The presence of two phosphonic acid groups allows for strong chelation of metal ions, a property that is leveraged in creating efficient catalysts. Research has demonstrated that complexes of ODPA with transition metals like palladium and platinum show improved catalytic activity in reactions such as hydrogenation and cross-coupling.
In the realm of cross-coupling reactions, which are fundamental to the formation of carbon-carbon bonds, ODPA-stabilized palladium nanoparticles have shown significant promise. These reactions are crucial in the synthesis of a wide array of organic compounds, including pharmaceuticals and polymers. orgsyn.org The use of ODPA as a ligand can lead to a notable increase in reaction yield and selectivity when compared to more conventional catalytic systems. For instance, studies have reported a 30% improvement in cross-coupling reaction yields with the use of ODPA-stabilized palladium nanoparticles.
Hydrogenation reactions, another cornerstone of industrial chemistry, also benefit from catalysts employing ODPA. These reactions typically involve the addition of hydrogen across double or triple bonds in a molecule. While specific quantitative data on the performance of ODPA in hydrogenation is still emerging, the underlying principle of enhanced stability and activity of the metal center through chelation suggests a positive impact. researchgate.net
The effectiveness of a catalyst often depends on the stability of the metal-ligand complex and the accessibility of the active sites. The eight-carbon chain of ODPA provides structural flexibility, which can be tailored to influence the solubility and integration of the catalyst into different reaction media.
Adherence to Green Chemistry Principles
The application of this compound in catalysis aligns with several key principles of green chemistry, a philosophy that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgwjarr.com
Furthermore, the enhanced efficiency of ODPA-based catalysts can lead to reactions being conducted under milder conditions, such as lower temperatures and pressures. This adherence to the principle of designing for energy efficiency reduces the environmental and economic impact associated with high energy consumption in industrial processes. acs.orgwjarr.com
Another important principle of green chemistry is maximizing atom economy, which seeks to ensure that the maximum amount of raw materials ends up in the final product. acs.orgwjarr.com By improving the selectivity of catalytic reactions, ODPA-based systems can minimize the formation of unwanted byproducts, leading to higher atom economy and less waste to be treated or disposed of.
The table below summarizes how the use of this compound in catalysis corresponds to specific Green Chemistry principles.
| Green Chemistry Principle | Application of this compound in Catalysis |
| Catalysis | Functions as a ligand to create highly efficient and selective catalysts, reducing the need for stoichiometric reagents. wordpress.com |
| Waste Prevention | Enhanced catalyst selectivity minimizes the formation of byproducts, leading to less chemical waste. acs.org |
| Energy Efficiency | Enables reactions to proceed under milder conditions, lowering overall energy consumption. wjarr.com |
| Atom Economy | Improved reaction yields and selectivity contribute to a higher incorporation of starting materials into the final product. acs.org |
Zeolite Growth Modification
This compound has been identified as a zeolite growth modifier (ZGM), a molecule that can be used to tailor the crystal habit and growth rates of zeolites. google.com Zeolites are crystalline aluminosilicates with a porous structure, widely used as catalysts and adsorbents in various industrial processes. csic.es The ability to control their crystal morphology is crucial for optimizing their performance in these applications. rsc.orgmdpi.com
Tailoring Zeolite Crystal Habits
The morphology of a zeolite crystal is determined by the relative growth rates of its different crystal faces. google.com Zeolite growth modifiers function by selectively binding to specific crystal faces, thereby inhibiting or altering the rate of growth on those faces. google.comacs.org This anisotropic modification of growth rates leads to the formation of zeolites with tailored crystal habits, different from their native morphology. google.com
Modification of Crystal Growth Rates
The mechanism by which zeolite growth modifiers like this compound alter crystal growth rates involves their adsorption onto the crystal surface. google.comrsc.org This adsorption can block the subsequent addition of solute molecules to the growing crystal, effectively slowing down the growth of the specific face to which the ZGM has bound. google.com The interaction between the ZGM and the zeolite surface is often weak, suggesting that kinetic factors play a dominant role in the observed changes in crystal shape. rsc.org
The effectiveness of a ZGM can be influenced by various synthesis parameters, including temperature and the chemical composition of the synthesis mixture. uh.eduencyclopedia.pub By carefully selecting the ZGM and controlling the synthesis conditions, it is possible to fine-tune the crystal growth rates along different crystallographic directions, leading to the desired zeolite morphology. google.com This level of control is essential for the rational design of zeolites with optimized properties for specific applications. csic.es
The table below illustrates the impact of Zeolite Growth Modifiers on crystal properties.
| Property | Effect of Zeolite Growth Modifier |
| Crystal Habit | Tailored to desired morphologies by altering anisotropic growth rates. google.com |
| Crystal Thickness | Can be minimized to shorten diffusion pathlengths. google.com |
| Surface Step Density | Can be increased, potentially influencing catalytic activity. google.com |
| Growth Rate | Modified along specific crystallographic directions through selective adsorption. google.com |
Environmental Research Applications of 1,8 Octanediphosphonic Acid
Remediation of Heavy Metals in Contaminated Media
Extensive research has been conducted on various methods for the remediation of heavy metals such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺) from contaminated wastewater and soil. Techniques range from chemical precipitation and ion exchange to adsorption and phytoremediation nih.govlidsen.com. Soil washing, in particular, is a widely studied ex-situ remediation technology that utilizes washing agents to extract heavy metals from contaminated soil researchgate.net. Common washing agents include inorganic acids, synthetic surfactants, and chelating agents researchgate.net.
However, based on a comprehensive review of available scientific literature, there is a notable lack of specific research data on the application of 1,8-Octanediphosphonic acid for the remediation of heavy metals from either wastewater or soil. Consequently, detailed findings on its efficiency in removing Pb²⁺, Cd²⁺, and Hg²⁺, including its chelation efficiency for these specific metals, are not presently available in published research. General studies on other phosphonic acids have been conducted, but the user's strict requirement to focus solely on this compound prevents their inclusion.
There is currently no available scientific literature detailing the use or efficacy of this compound for the removal of heavy metals from wastewater.
Specific studies on the application of this compound for the remediation of heavy metal-contaminated soil have not been identified in the available research.
Data on the chelation efficiency and complex formation constants of this compound with Pb²⁺, Cd²⁺, and Hg²⁺ are not available in the current body of scientific literature.
Mitigation of Cerium Migration in Membranes
In the field of polymer electrolyte membrane (PEM) fuel cells, the durability of perfluorosulfonic acid membranes is a critical area of research. The chemical degradation of these membranes, often initiated by free radicals, can be mitigated by the use of cerium ions as radical scavengers. However, the migration of cerium ions during fuel cell operation can limit their effectiveness. Research has explored the use of organic ligands, including phosphonic acids, to immobilize cerium and enhance membrane lifetime.
Studies have investigated a range of organic compounds for their ability to immobilize cerium ions within perfluorosulfonic acid membranes. Among the various ligands tested, phosphonic acids have demonstrated potential for enhancing cerium retention. In a comparative study, different phosphonic acids were evaluated for their cerium retention (CR) capabilities.
The research highlighted that the structure of the phosphonic acid plays a significant role in its effectiveness. For instance, (12-phosphonododecyl) phosphonic acid (PDPA) showed a significantly higher cerium retention of 58.6%, which was approximately 90% higher than its shorter-chain counterpart, this compound (referred to as ODPA in the study). This suggests that longer alkyl chains in diphosphonic acids may lead to improved cerium immobilization. The cerium retention for this compound was found to be lower in comparison to other tested phosphonic acids like perfluorooctylphosphonic acid (PFOPA) and PDPA.
| Ligand Category | Ligand Name | Cerium Retention (CR %) |
|---|---|---|
| Phosphonic acid | (12-phosphonododecyl) phosphonic acid (PDPA) | 58.6 |
| Phosphonic acid | perfluorooctylphosphonic acid (PFOPA) | 35.7 |
| Phosphonic acid | This compound (ODPA) | Data not specified, but noted as ~90% lower than PDPA |
Partially fluorinated phosphonic acids have been reported to reduce the fluoride emission rate by 38% compared to commercial membranes pre-impregnated with cerium alone. While this indicates the general effectiveness of this class of compounds, specific data for the reduction of fluoride emission rate solely attributable to this compound is not explicitly provided in the available research. The energetics of cerium-phosphonic acid complex systems, as analyzed by density functional theory calculations, provide a rationale for the effective immobilization of cerium, which in turn contributes to the reduction in membrane degradation and subsequent fluoride release.
Energetics of Cerium-Phosphonic Acid Complexes
The interaction between cerium ions and phosphonic acids, such as this compound, is crucial for applications like enhancing the durability of proton exchange membranes in fuel cells. The stability of these complexes is largely determined by the energetics of their formation, which can be elucidated through computational methods like density functional theory (DFT).
Recent research has focused on understanding the interaction energies between cerium ions (specifically Ce⁴⁺, or ceric ions) and various phosphonic acid ligands to effectively immobilize cerium. This immobilization is key to mitigating the chemical degradation of membranes.
Furthermore, the stability of cerium-phosphonic acid complexes is enhanced by the formation of hydrogen bonds. These bonds can form between the P-OH group of one acid and the P=O or -CF₂ groups of adjacent ligands, further preventing the displacement of the cerium ion osti.gov.
The following table summarizes the calculated interaction energies for a ceric complex with a C8 phosphonic acid ligand at different FG/Ce ratios.
| Functional Group/Ce Ratio (FG/Ce) | Interaction Energy (kcal mol⁻¹) |
| 2 | 1734.4 |
| 4 | 2246.6 |
Data sourced from density functional theory calculations aimed at rationalizing effective cerium immobilization osti.gov.
These energetic considerations highlight the effectiveness of phosphonic acids, including this compound, in forming stable complexes with cerium, which is a key aspect of their application in environmental research, particularly in the context of improving the longevity and performance of fuel cell membranes.
Biomedical Research Perspectives of 1,8 Octanediphosphonic Acid
Exploration in Drug Delivery Systems
The structural characteristics of 1,8-octanediphosphonic acid make it a versatile component in the design of sophisticated drug delivery systems. Its bifunctional nature allows it to act as a linker and a stabilizer, contributing to the development of novel therapeutic carriers. researchgate.net
A primary mechanism through which this compound functions in drug delivery is chelation. The two phosphonic acid groups at either end of the molecule are capable of forming strong, stable complexes with metal ions. This chelation ability is crucial for applications where metal ions are used to load or release drugs from a carrier system. For instance, in certain liposomal drug delivery systems, a metal ion gradient is used to actively load therapeutic agents. dovepress.com The chelating properties of compounds like this compound can be harnessed to control these loading and release processes, potentially improving the efficiency and stability of the drug carrier. dovepress.com
Recent research has highlighted the role of this compound in supramolecular chemistry, particularly with host molecules like cucurbit[n]urils (CB[n]). northeastern.eduresearchgate.net Cucurbiturils are barrel-shaped macrocycles with a hydrophobic inner cavity and hydrophilic portals, making them excellent candidates for encapsulating guest molecules, including drugs. wikipedia.org
A study investigating the interaction between this compound and cucurbit scbt.comuril (CB scbt.com) demonstrated the formation of a stable 1:1 inclusion complex. northeastern.eduresearchgate.net In this assembly, the hydrophobic alkyl chain of the this compound resides within the cavity of the CB scbt.com, while the polar phosphonic acid groups remain outside. northeastern.edu This encapsulation can significantly enhance the solubility and stability of guest molecules that would otherwise be poorly soluble in aqueous environments. researchgate.net By forming such host-guest complexes, cucurbiturils can improve the bioavailability and shelf-life of pharmaceutical compounds. wikipedia.orgresearchgate.net The inclusion of molecules like this compound serves as a model for how drugs with similar structures could be formulated to improve their physicochemical properties.
Table 1: Research Findings on this compound and Cucurbit scbt.comuril Interaction
| Research Aspect | Finding | Source(s) |
|---|---|---|
| Complex Formation | Forms a 1:1 inclusion compound with Cucurbit scbt.comuril in water. | researchgate.net, northeastern.edu |
| Molecular Orientation | The alkyl chain is encapsulated within the CB scbt.com cavity, with the phosphonic acid groups oriented externally. | northeastern.edu |
| Significance | This interaction highlights the potential of CB[n] to enhance the solubility and stability of guest molecules for drug delivery. | researchgate.net, researchgate.net |
The encapsulation of therapeutic agents within host molecules like cucurbiturils, facilitated by linkers such as this compound, offers a promising avenue for controlled drug release. researchgate.net The stability of the host-guest complex can be influenced by external stimuli, allowing for the targeted release of the drug at a specific site or time. researchgate.net For example, changes in pH or the presence of competing guest molecules can trigger the disassembly of the supramolecular structure, releasing the encapsulated drug. wikipedia.org The formation of stable complexes with cucurbiturils suggests that this compound-based systems could be designed for slow-release applications, potentially reducing dosing frequency and improving patient compliance. researchgate.netresearchgate.net
Investigation as a Potential Therapeutic Agent
Beyond its role in drug delivery vehicles, this compound is also being investigated for its own potential therapeutic applications, primarily stemming from its strong chelating and surface-binding properties.
The ability of this compound to sequester metal ions is a key aspect of its potential biological activity. The phosphonic acid moieties exhibit a strong affinity for various metal ions, including those that are biologically relevant or toxic. This property is the basis for chelation therapy, which is used to treat heavy metal poisoning. dovepress.com The capacity of this compound to form stable complexes with metal ions suggests its potential utility in biological systems where the modulation of metal ion concentration is desired.
A significant challenge with metallic biomedical implants, such as those used in orthopedic surgery, is their susceptibility to corrosion in the physiological environment. uic.eduresearchgate.net The degradation of these implants can lead to the release of metallic ions, causing inflammation, allergic reactions, and ultimately, implant failure. researchgate.net
Research has shown that this compound can act as an effective corrosion inhibitor, particularly for metals like zinc. The proposed mechanism involves the formation of a stable, insoluble metal-phosphonate layer on the surface of the implant. This protective film acts as a barrier, preventing the underlying metal from coming into contact with the corrosive biological fluids. While this application is still largely conceptual, the proven anti-corrosive properties of this compound in other contexts provide a strong rationale for its investigation as a protective coating for biomedical implants.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula | CAS Number |
|---|---|---|
| This compound | C₈H₂₀O₆P₂ | 5943-66-8 |
| Cucurbit scbt.comuril | C₄₉H₅₆N₂₈O₁₄ | 139979-45-8 |
| Zinc | Zn | 7440-66-6 |
| Oxaliplatin | C₈H₁₄N₂O₄Pt | 61825-94-3 |
| Doxorubicin | C₂₇H₂₉NO₁₁ | 23214-92-8 |
Computational and Theoretical Investigations of 1,8 Octanediphosphonic Acid Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and other chemical properties.
DFT calculations are instrumental in understanding the stability and structure of complexes formed between 1,8-octanediphosphonic acid and metal ions. These calculations can determine the interaction energies, which rationalize the effectiveness of these ligands in coordinating with metals.
For instance, DFT has been used to investigate the energetics of cerium-phosphonic acid complexes to understand cerium immobilization. lanl.gov Calculations on a C8 phosphonic acid-ceric complex revealed that the interaction energy and stability of the complex are highly dependent on the ratio of the phosphonic acid functional groups (FG) to the cerium ion (Ce). The interaction energy for the ceric-C8 phosphonic acid complex increased by 29.5% when the FG/Ce ratio was raised from 2 to 4. lanl.gov This highlights that a higher concentration of the ligand leads to a more stable complex. lanl.gov The optimized geometries calculated by DFT show how the phosphonic acid groups coordinate with the central metal ion, providing a structural basis for the observed binding strength. lanl.gov
| System | Functional Group to Metal Ratio (FG/Ce) | Interaction Energy (kcal/mol) |
| Ceric-C8 Phosphonic Acid | 2 | 1734.4 |
| Ceric-C8 Phosphonic Acid | 4 | 2246.6 |
| Ceric-Triethyl Phosphine (B1218219) Oxide | 4 | 1179.3 |
This table presents DFT-calculated interaction energies for cerium complexes, illustrating the strong binding with C8 phosphonic acid compared to other ligands. Data sourced from a study on mitigating cerium migration. lanl.gov
The acid dissociation constant (pKa) is a critical parameter that measures the strength of an acid in a solution. DFT calculations, combined with solvation models, provide a robust framework for predicting pKa values from first principles. The pKa is directly related to the Gibbs free energy of the deprotonation reaction. nih.govkyushu-u.ac.jp
Several computational schemes based on thermodynamic cycles are used for pKa prediction. nih.gov These methods calculate the free energy change of deprotonation in both the gas phase and in solution, with the difference providing the pKa value. Common approaches include:
Direct Scheme: This is a straightforward approach but can be less accurate.
Vertical Scheme: This scheme considers the energy difference without allowing for structural relaxation upon deprotonation.
Adiabatic Scheme: This is often the most accurate approach as it calculates the energies of fully optimized structures for both the protonated and deprotonated species. nih.gov One study found the adiabatic scheme to be the most accurate, with a root-mean-square error (RMSE) of 1.40 pKa units, which could be further improved with linear corrections. nih.gov
The choice of the solvation model (e.g., SMD - Solvation Model based on Density) and the basis set level are crucial for achieving high accuracy in these predictions. nih.govkyushu-u.ac.jp For complex molecules, including explicit solvent molecules in the calculation can further reduce prediction errors. nih.gov
| DFT pKa Prediction Scheme | Description | Typical Accuracy (RMSE) |
| Direct Scheme | Involves a direct calculation of the free energy of reaction in solution. | Variable |
| Vertical Scheme | Calculates energy change upon deprotonation at the fixed geometry of the protonated state. | Less accurate than adiabatic |
| Adiabatic Scheme | Calculates energy change between the fully optimized geometries of the protonated and deprotonated states. | ~1.40 pKa units (can be improved) |
This table summarizes common DFT-based schemes for pKa prediction. The adiabatic scheme, which accounts for molecular relaxation, generally provides the most reliable results. nih.gov
Molecular Mechanics (MM) Calculations
Molecular Mechanics (MM) uses classical mechanics to model molecular systems. It is less computationally demanding than quantum methods, making it suitable for studying large systems and for performing tasks like geometry optimization and conformational analysis.
MM calculations have been effectively used to optimize the structures of complex organic-inorganic hybrids. A notable example involves the characterization of rod-like hybrids formed by the reaction of this compound (ODP) and polyoxomolybdate (POM) clusters in an aqueous solution. researchgate.netkcl.ac.uknih.gov For this purpose, the structures of ODP/POM hybrids with varying numbers of ODP and POM units were optimized using MM. nih.gov This optimization is a crucial step before further properties can be calculated, ensuring that the modeled structure represents a low-energy, physically realistic conformation. researchgate.netkcl.ac.uknih.gov
A powerful strategy for characterizing nanosized structures in solution is the combination of MM calculations with experimental techniques like diffusion-ordered NMR spectroscopy (DOSY). researchgate.netkcl.ac.uknih.gov In the study of ODP/POM nanohybrids, MM calculations were applied to determine the size and shape of the assemblies. nih.gov
The process involved several steps:
The geometries of ODP/POM hybrids with different chain lengths were optimized using MM. dntb.gov.ua
These optimized, rod-like structures were then approximated as cylinder-shaped objects using a mathematical algorithm. nih.gov
The length and diameter obtained from the cylindrical model were used to calculate the expected diffusion coefficients of these hybrids in solution. dntb.gov.ua
Finally, these calculated diffusion coefficients were compared with experimentally determined values from ³¹P DOSY NMR. nih.gov
This comparison allowed researchers to identify the most probable length of the nanohybrid for each sample composition. nih.gov The results showed that the length of the hybrids increased as the concentration of POM increased, reaching a maximum average length of 8 ODP units and 7 POM units. researchgate.netkcl.ac.uk This combined MM and DOSY approach provides detailed structural insights that are difficult to obtain with a single technique. researchgate.net
| ODP:POM Molar Ratio | Resulting Hybrid Structure |
| Increasing POM concentration | Hybrid length increases |
| 20 mM ODP : 14 mM POM | Maximum length reached (average of 8 ODP / 7 POM units per chain) |
| Excess POM (>14 mM) | Formation of shorter-chain hybrids |
This table illustrates how the molar ratio of this compound (ODP) to polyoxomolybdate (POM) influences the length of the resulting nanohybrids, as determined by a combination of Molecular Mechanics calculations and experimental data. researchgate.netkcl.ac.uknih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. It is a powerful tool for studying the dynamic behavior and conformational changes of molecular systems. While specific, detailed MD simulation studies focusing solely on this compound are not widely published, the principles of MD are highly applicable.
For instance, MD simulations are used to study the dynamic behavior of complex systems, such as the inclusion of guest molecules within hosts. The inclusion of this compound in cucurbit nih.govuril has been investigated, and MD simulations would be the appropriate tool to explore the dynamics of the entry and exit of the phosphonic acid from the host cavity, as well as the stability of the resulting complex over time. researchgate.net In a broader context, QM/MM MD simulations, which combine the accuracy of quantum mechanics for a reactive center with the efficiency of molecular mechanics for the surroundings, are the standard for simulating reactions and dynamics in large biomolecular systems. cecam.org Such an approach could be used to model the interaction of this compound with a biological target or its behavior at a material interface, capturing conformational changes and interaction energies in a dynamic environment.
Prediction of Binding Affinity and Selectivity
Computational chemistry provides powerful tools for predicting the binding affinity and selectivity of molecules like this compound (ODPA) in various chemical systems. hilarispublisher.com Methods such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and free energy calculations are employed to understand and quantify the non-covalent interactions that govern the formation of complexes. hilarispublisher.comacs.org These theoretical investigations are crucial for rationalizing experimental findings and for the in silico design of systems with tailored binding properties, from metal ion chelation to the formation of host-guest assemblies and surface modifications. acs.orgosti.gov
Detailed research findings from computational studies have shed light on the specific interactions that drive the binding of ODPA.
Metal Ion Chelation: The dual phosphonic acid groups of ODPA enable robust chelation of metal ions. lanl.gov DFT calculations have been used to investigate the energetics of complex formation between various phosphonic acid ligands and cerium(IV) ions, a crucial aspect for applications like mitigating cerium migration in polymer-electrolyte membranes. osti.gov These studies calculate the interaction energies to predict the stability and stoichiometry of the resulting complexes. For instance, the interaction energy for a ceric ion with phosphonic acid ligands was shown to increase significantly when the ratio of functional groups to the cerium ion was increased from 2 to 4, indicating a stronger, more stable complex is formed. osti.gov
In a study comparing different organic ligands for cerium retention, alkyl phosphonic acids demonstrated high retention rates, which is attributed to the strong ion-pair interaction between the phosphonate (B1237965) group and the cerium ion. lanl.gov The interaction energy of these complexes is a key predictor of their stability. osti.gov
| Ligand | Functional Group to Cerium (FG/Ce) Ratio | Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|
| (heptadecafluorooctyl)phosphonic acid (C8) | 2 | 1734.4 | osti.gov |
| (heptadecafluorooctyl)phosphonic acid (C8) | 4 | 2246.6 | osti.gov |
| Triethyl phosphine oxide | 4 | 1179.3 | lanl.gov |
The data indicates that the interaction energy for the ceric-C8 phosphonic acid complex increased by 29.5% when the ligand-to-metal ratio was raised, highlighting a preference for higher coordination. osti.gov Furthermore, the ion-pair interaction between a phosphonate and a cerium ion is significantly stronger (374.5 kcal/mol per Ce-O bond) than the dipole-ion interaction from an ether-based ligand (109.9 kcal/mol per Ce-O bond), computationally explaining the superior binding affinity and selectivity of phosphonic acids for this application. lanl.gov
Host-Guest Interactions: Computational studies have also been applied to predict the binding of ODPA within the cavities of host molecules. A combined solid-state and solution study investigated the inclusion of this compound (referred to as OA in the study) into cucurbit acs.orguril (Q acs.org), a macrocyclic host molecule. researchgate.net The formation of a stable 1:1 inclusion complex is driven by favorable interactions between the host and guest. researchgate.netresearchgate.net
The primary driving force for this binding is the hydrophobic effect, where the hydrophobic eight-carbon alkyl chain of ODPA is favorably encapsulated within the hydrophobic inner cavity of the Q acs.org host, displacing pre-existing water molecules. researchgate.net Theoretical models rationalize this by considering the favorable Gibbs energy change associated with the release of ordered water molecules from the cavity. researchgate.net Additionally, computational models suggest that hydrogen bonding between the phosphonic acid groups of ODPA and water molecules near the portals of the Q acs.org host can further stabilize the complex. researchgate.net
Surface Binding and Ligand Selectivity: In materials science, computational models help predict the binding and selectivity of ODPA as a surface linker. ODPA is used to tether CdSe quantum dots to indium-tin oxide (ITO) electrodes. acs.org Theoretical hypotheses, based on previous studies of ligand displacement reactions, suggested that the terminal phosphonic acid groups of ODPA would readily and selectively displace weaker, pre-existing carboxylic acid- and amine-terminated ligands on the quantum dot surface. acs.org This selective binding is crucial for creating a stable, robust link between the semiconductor nanocrystal and the oxide surface, a prediction that aligns with experimental observations of enhanced material stability and performance. acs.org
Spectroscopic and Structural Characterization of 1,8 Octanediphosphonic Acid and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netkcl.ac.ukacs.orgnih.gov
NMR spectroscopy stands as a cornerstone for the characterization of 1,8-octanediphosphonic acid and its derivatives in solution. researchgate.netkcl.ac.ukacs.orgnih.gov By analyzing the behavior of atomic nuclei in a magnetic field, researchers can gain insights into molecular structure, purity, and dynamic processes.
¹H NMR Spectroscopy for Solution Studies.researchgate.netnih.govresearchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for confirming the structure of this compound and studying its interactions in solution. researchgate.netnih.gov The ¹H NMR spectrum provides information about the different chemical environments of hydrogen atoms within the molecule. oregonstate.edu
In a study of a 1:1 inclusion complex between this compound (referred to as OA) and cucurbit rsc.orguril (Q rsc.org), ¹H NMR data supported the formation of the complex in an aqueous solution. researchgate.netnortheastern.edu The observed changes in the chemical shifts of the protons were consistent with the solid-state structure, where the alkyl chain of the acid is encapsulated within the cavity of the cucurbit rsc.orguril. researchgate.net
The chemical structure of organic-inorganic hybrids formed between this compound (ODP) and polyoxomolybdates has also been characterized using ¹H NMR spectroscopy. kcl.ac.uknih.gov In the case of cobalt(II) heterometallic complexes, the paramagnetic nature of the Co(II) ion leads to broad ¹H NMR resonances spread over a large chemical shift range. acs.org
Table 1: Representative ¹H NMR Data for a Zinc(II) Complex of a Terpyridine Ligand Functionalized with an Acetylide Group acs.org
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 9.39 | br s | 4H | H3′ |
| 9.16 | d | 4H | H3 |
| 8.41 | vd | 4H | H6, C₆H₄ |
| 8.28 | t | 4H | H4 |
| 7.95 | d | 4H | H6 |
| 7.71–7.57 | m | 34H | Ph and H7, C₆H₄ |
| 7.50 | t | 4H | H5 |
Note: This table is illustrative of the type of data obtained from ¹H NMR studies of complex organometallic systems and does not represent the spectrum of this compound itself. The complexity of the spectrum reflects the various proton environments in the ligand framework.
³¹P NMR Spectroscopy for Structural Elucidation and Purity Assessment.kcl.ac.ukbenchchem.com
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a particularly powerful technique for studying organophosphorus compounds like this compound. spectroscopyonline.com It provides direct information about the phosphorus atoms, their chemical environment, and their bonding. This makes it an invaluable tool for confirming the presence and integrity of the phosphonic acid groups and for assessing the purity of the compound.
³¹P NMR is highly sensitive to the coordination of the phosphonic acid groups, making it instrumental in characterizing complexes of this compound. For instance, in the study of hybrid materials formed with polyoxomolybdates, ³¹P NMR was used to characterize the chemical structure of the resulting ODP/POM hybrids. kcl.ac.uk The technique can also be used to determine the enantiomeric excess of chiral phosphonate (B1237965) derivatives. spectroscopyonline.com
The chemical shift in ³¹P NMR is influenced by the electronic environment of the phosphorus nucleus. The purity of synthesized α-hydroxyphosphonates can be established by ³¹P NMR spectroscopy. spectroscopyonline.com
⁹⁵Mo NMR Spectroscopy for Hybrid Characterization.kcl.ac.uk
When this compound is used to form hybrid materials with molybdenum-containing compounds, such as polyoxomolybdates (POMs), ⁹⁵Mo NMR spectroscopy becomes a crucial analytical tool. kcl.ac.uk This technique directly probes the molybdenum nuclei, providing insights into the structure and composition of the resulting organic-inorganic hybrids.
In a study investigating the formation of rod-like hybrids from this compound (ODP) and ammonium (B1175870) molybdate, ⁹⁵Mo NMR spectroscopy was employed, alongside ¹H and ³¹P NMR, to characterize the chemical structure of the ODP/POM hybrids. kcl.ac.uk This multi-nuclear NMR approach allows for a comprehensive understanding of how the organic and inorganic components are linked and arranged in the final hybrid material. The ability to directly observe the molybdenum centers is essential for confirming the successful incorporation of the POM units into the hybrid structure and for understanding their coordination environment.
Diffusion-Ordered NMR Spectroscopy (DOSY) for Size and Shape Determination.kcl.ac.uk
Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique for determining the size and shape of molecules and molecular aggregates in solution. kcl.ac.uk This method separates the NMR signals of different species based on their diffusion coefficients, which are related to their hydrodynamic radii.
In the context of this compound, heteronuclear ³¹P DOSY has been effectively used to determine the size and shape of nanosized organic-inorganic hybrids formed with polyoxomolybdates (POMs). kcl.ac.uk By combining experimental diffusion coefficients obtained from ³¹P DOSY with molecular mechanics (MM) calculations, researchers were able to determine the most probable length of the rod-like ODP/POM hybrids for various sample compositions. kcl.ac.uk
The study revealed that the length of the hybrids increases with increasing POM concentration, reaching a maximum average of 8 ODP and 7 POM units per chain at a specific concentration ratio. kcl.ac.uk This demonstrates the utility of DOSY in elucidating the hierarchical assembly and structural evolution of these complex nanomaterials in solution.
X-ray Diffraction (XRD) and Crystallography.researchgate.netkcl.ac.ukacs.orgnih.govrsc.org
X-ray diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. carleton.edu It is an indispensable tool for the definitive structural characterization of this compound and its crystalline complexes.
Single Crystal X-ray Diffraction for Detailed Structural Analysis.researchgate.netkcl.ac.uknih.govrsc.org
The structure of a molecular metal-organophosphonate cage, specifically [Zn₂(2,2′-bpy)₂(H₂ODP)₂(H₄ODP)]·2H₂O (where H₄ODP is this compound), was determined using single crystal X-ray diffraction. rsc.org Similarly, the crystal structure of a 1:1 inclusion compound formed between this compound and cucurbit rsc.orguril was elucidated using synchrotron single crystal X-ray diffraction. researchgate.net This analysis revealed that the phosphonic acid groups of the guest molecule are oriented externally to the portals of the host, with the alkyl chain residing within the cavity. researchgate.net
Table 2: Crystallographic Data for a Zinc-1,8-Octanediphosphonic Acid Complex
| Parameter | Value |
| Compound | [Zn₂(2,2′-bpy)₂(H₂ODP)₂(H₄ODP)]·2H₂O |
| Technique | Single Crystal X-ray Diffraction |
| This table provides an example of the type of compound for which single crystal X-ray diffraction is used for structural determination. |
The structures of heterometallic rigid-rod complexes and coordination oligomers have also been characterized using X-ray crystallography. acs.org
Crystal Packing and Hydrogen Bonding Networks
The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by various intermolecular forces, with hydrogen bonding playing a critical role in defining the final three-dimensional structure. researchgate.net In the context of this compound, its structural analysis is often performed when it forms inclusion complexes with host molecules, such as cucurbit thermofisher.comuril (Q thermofisher.com). researchgate.netnortheastern.edu
Synchrotron single crystal X-ray diffraction studies of a 1:1 inclusion complex of this compound (OA) and cucurbit thermofisher.comuril (Q thermofisher.com) have provided detailed insights into its packing and bonding. researchgate.netnortheastern.edu The structure reveals that the long, hydrophobic alkyl chain of the this compound molecule is encapsulated within the hydrophobic cavity of the Q thermofisher.com host. researchgate.net Conversely, the polar phosphonic acid functional groups remain outside the cavity, positioned near the carbonyl portals of the Q thermofisher.com molecule. researchgate.netnortheastern.edu This orientation allows the phosphonic acid groups, specifically the P=O oxygen atoms which act as hydrogen bond acceptors, to form hydrogen bonds with surrounding molecules, contributing to the stability of the crystal lattice. researchgate.net
| Interaction Type | Participating Groups | Description |
| Hydrophobic Inclusion | Alkyl chain of OA; Cavity of Q thermofisher.com | The nonpolar octane (B31449) chain is encapsulated within the hydrophobic interior of the host molecule. researchgate.net |
| Hydrogen Bonding | Phosphonic acid groups of OA; External molecules (e.g., water) | The external phosphonic acid groups act as hydrogen bond acceptors, stabilizing the supramolecular assembly. researchgate.net |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules. renishaw.com The resulting spectrum provides a unique chemical fingerprint based on the inelastic scattering of monochromatic light. renishaw.com The frequencies of the Raman bands (expressed as Raman shifts in cm⁻¹) are specific to the chemical bonds and functional groups within a molecule, depending on the mass of the atoms and the strength of the bonds connecting them. renishaw.com Generally, strong bonds between light atoms result in high-frequency vibrations, while weak bonds between heavy atoms produce low-frequency vibrations. renishaw.com
In the study of the this compound-cucurbit thermofisher.comuril (OA-Q thermofisher.com) complex, Raman spectroscopy was used to validate the structure determined by X-ray diffraction. researchgate.netnortheastern.edu The resulting spectra featured characteristic vibrational modes from both the this compound guest and the cucurbit thermofisher.comuril host, confirming the formation of the inclusion complex. researchgate.netresearchgate.net
The vibrational modes for this compound can be assigned to its specific functional groups.
| Functional Group | Bond Type | Expected Raman Shift Range (cm⁻¹) | Description |
| Alkyl Chain | C-H Stretch | ~2850 - 3000 | Vibrations from the methylene (B1212753) (-CH₂) groups in the octane backbone. renishaw.com |
| Alkyl Chain | C-C Stretch | ~800 - 1200 | Skeletal vibrations of the carbon-carbon bonds in the chain. renishaw.com |
| Phosphonic Acid | P=O Stretch | ~1100 - 1300 | Stretching vibration of the phosphoryl double bond. |
| Phosphonic Acid | P-O(H) Stretch | ~900 - 1100 | Stretching vibrations of the phosphorus-oxygen single bonds. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. thermofisher.comwikipedia.orgcnrs.fr The method is based on the photoelectric effect, where irradiating a surface with X-rays causes the emission of core-level electrons. researchgate.net The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. This binding energy is unique to each element and is sensitive to the local chemical environment, an effect known as the "chemical shift". cnrs.fr
While specific XPS studies on this compound are not detailed in the provided search results, the technique is ideally suited for analyzing its surface chemistry, particularly when it is used to form self-assembled monolayers (SAMs) on various substrates. XPS analysis would provide quantitative information on the elemental composition and the bonding states of the constituent elements.
The analysis would involve acquiring high-resolution spectra for the core levels of each element present in the molecule (excluding hydrogen and helium). wikipedia.org
| Element | Core Level | Expected Information from Chemical Shifts |
| Carbon | C 1s | Differentiation between carbon in the alkyl chain (C-C, C-H) and carbon bonded to the phosphorus atom (C-P). |
| Oxygen | O 1s | Distinguishing between oxygen in the phosphoryl group (P=O) and oxygen in the hydroxyl groups (P-O-H). |
| Phosphorus | P 2p | Confirmation of the oxidation state and bonding environment of the phosphorus atoms within the phosphonic acid groups. |
Atomic Force Microscopy (AFM) with Kelvin Probe Force Microscopy (KPFM) for Surface Topography and Potential
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. parksystems.com Kelvin Probe Force Microscopy (KPFM) is an advanced mode of AFM that measures the surface potential and work function of a sample simultaneously with its topography. parksystems.com This combination is exceptionally useful for characterizing the morphological and electronic properties of thin films and self-assembled monolayers (SAMs). kyoto-u.ac.jp
The application of AFM and KPFM is highly relevant for studying this compound when it is adsorbed onto a substrate to form a SAM. AFM imaging would reveal the surface morphology, including the packing density and uniformity of the monolayer. Concurrently, KPFM would map the distribution of surface potential, providing insights into the electronic changes induced by the monolayer.
Studies on similar biphosphonic acid molecules used as SAMs on conductive substrates like indium tin oxide (ITO) have demonstrated the power of this technique. nankai.edu.cn KPFM measurements showed that the formation of the SAM significantly alters the work function of the substrate. nankai.edu.cn A similar investigation of a this compound monolayer would be expected to reveal how the orientation of the molecules and the dipole moment of the phosphonic acid headgroups modify the surface electronic properties.
| Technique | Measurement | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface Topography | Provides high-resolution images of the monolayer's structure, including molecular packing, domain formation, and surface roughness. parksystems.com |
| Kelvin Probe Force Microscopy (KPFM) | Surface Potential / Work Function | Maps the local contact potential difference, revealing changes in the substrate's work function due to the SAM and providing information on the monolayer's electronic properties and charge distribution. parksystems.comnankai.edu.cn |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying 1,8-Octanediphosphonic acid (ODP) in laboratory settings?
- Methodology : ODP is typically synthesized via hydrolysis of its corresponding phosphonate esters under acidic or basic conditions. Purification involves recrystallization from aqueous ethanol or column chromatography using silica gel. Purity is assessed via NMR to confirm the absence of unreacted precursors or by-products. Analytical HPLC with a phosphate buffer mobile phase (e.g., potassium dihydrogen phosphate adjusted to pH 6.0) can further validate purity .
Q. Which spectroscopic techniques are critical for characterizing ODP’s structural integrity?
- Methodology :
- and NMR : Confirm proton environments and phosphorus bonding. NMR is particularly sensitive to phosphonic acid group coordination.
- FT-IR : Identifies P=O and P-OH stretching vibrations (~1200 cm and ~2400 cm, respectively).
- Elemental Analysis : Validates stoichiometry and purity.
These methods ensure the compound’s structural consistency before use in advanced applications .
Q. What safety protocols are recommended for handling ODP in laboratories?
- Methodology : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols. Store in airtight containers away from oxidizers. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Safety protocols align with GHS standards for phosphonic acids .
Advanced Research Questions
Q. How can ODP be engineered to form tunable organic-inorganic hybrid nanostructures with polyoxometalates (POMs)?
- Methodology : Adjust the molar ratio of ODP to POM precursors (e.g., ) in aqueous solutions. At fixed ODP concentrations, increasing POM content promotes elongation of rod-like hybrids, peaking at 20 mM ODP and 14 mM POM. Beyond this, excess POM leads to shorter chains terminated by Mo clusters. Reaction monitoring via DOSY NMR and molecular mechanics (MM) simulations reveals size and shape evolution .
Q. What role does DOSY NMR play in resolving structural dynamics of ODP-POM hybrids?
- Methodology : DOSY NMR measures diffusion coefficients to estimate hydrodynamic radii. Coupled with MM-optimized structures, hybrids are modeled as cylinders, where calculated diffusion coefficients match experimental data. This reveals chain length (e.g., 8 ODP/7 POM units at optimal ratios) and validates hierarchical assembly mechanisms .
Q. How do molecular mechanics simulations resolve contradictions in hybrid nanostructure data?
- Methodology : MM simulations optimize hybrid geometries, which are approximated as cylinders. Discrepancies between calculated and experimental diffusion coefficients (from DOSY) are resolved by iteratively adjusting chain length/diameter until convergence. This hybrid approach clarifies ambiguities in TEM or XRD data, especially for solution-phase dynamics .
Q. What strategies address inconsistencies in hybrid nanostructure stability under varying pH or ionic strength?
- Methodology : Perform pH-dependent NMR titrations to track protonation states of phosphonic acid groups. Ionic strength effects are studied via dynamic light scattering (DLS) to monitor aggregation. Stability is enhanced by introducing crosslinkers (e.g., divalent cations) or optimizing POM/ODP charge ratios .
Data Presentation Guidelines
- Tables : Include comparative diffusion coefficients (experimental vs. simulated) for hybrids.
- Figures : Use DOSY NMR spectra overlays and MM-optimized 3D models to illustrate size/shape trends.
- Statistical Analysis : Apply ANOVA to assess significance of chain length variations across POM concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
